2-[(Methylamino)methyl]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(methylaminomethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H10N4/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3,(H2,7,9,10) |
InChI Key |
BPWAKEGIZDNFDC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CC(=N1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to 2-[(Methylamino)methyl]pyrimidin-4-amine
Direct synthetic strategies aim to construct the target molecule through a sequence where the pyrimidine (B1678525) ring is either formed with the required substituents already in place or is functionalized in subsequent steps.
Cyclization Reactions for Pyrimidine Ring Formation
The most fundamental and widely utilized method for constructing the pyrimidine ring is the principal synthesis, which involves the condensation of a three-carbon difunctional component with a compound containing an N-C-N fragment, such as guanidine (B92328). wikipedia.orgbu.edu.eg To synthesize this compound, this strategy would ideally involve a guanidine derivative that already contains the (methylamino)methyl side chain.
A plausible synthetic route begins with the reaction of a suitably protected N-methyl-2-aminoacetonitrile derivative with an activating agent to form a substituted guanidine. This guanidine can then be reacted with a three-carbon electrophilic synthon, such as malondialdehyde or its synthetic equivalent (e.g., 1,1,3,3-tetramethoxypropane), under acid or base-catalyzed conditions. The reaction proceeds through an initial condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
Table 1: Representative Principal Pyrimidine Synthesis
| N-C-N Component | C-C-C Component | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Guanidine | β-Dicarbonyl Compound | Acid or Base Catalysis | 2-Aminopyrimidine (B69317) | wikipedia.org |
| Urea | Ethyl Acetoacetate | Acid Catalysis | 2-Pyrimidinone | wikipedia.org |
| Amidines | Malononitrile Dimer | Piperidine, DMF | Substituted 6-Aminopyrimidine | mdpi.com |
Functionalization Strategies for the Methylamino-methyl Moiety
A more common and often more practical approach involves the synthesis of a pyrimidine precursor that is subsequently functionalized to introduce the methylamino-methyl group. A key intermediate for this strategy is 2-(chloromethyl)pyrimidin-4-amine (B1287403). This intermediate can be synthesized and then elaborated.
The primary method for installing the desired side chain is the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)pyrimidin-4-amine with methylamine (B109427). This reaction is typically carried out in a polar solvent, such as tetrahydrofuran (B95107) (THF) or ethanol, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. An excess of methylamine can also serve as both the nucleophile and the base.
An alternative functionalization strategy starts from 2-formylpyrimidin-4-amine. This aldehyde can undergo reductive amination with methylamine. organic-chemistry.orgmdpi.com In this two-step, one-pot process, the aldehyde first reacts with methylamine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. mdpi.comresearchgate.netresearchgate.net
Table 2: Functionalization Reactions for Side-Chain Installation
| Starting Material | Reagent(s) | Reaction Type | Key Conditions | Reference |
|---|---|---|---|---|
| 2-(Chloromethyl)pyrimidin-4-amine | Methylamine (MeNH₂) | Nucleophilic Substitution (SN2) | Polar solvent (e.g., THF, EtOH), optional base | Analogous reactions are well-established. |
| 2-Formylpyrimidin-4-amine | 1. Methylamine (MeNH₂) 2. Reducing Agent (e.g., NaBH₄) | Reductive Amination | Methanol or other protic solvent | organic-chemistry.orgresearchgate.net |
Mechanistic Pathways of Key Synthetic Steps
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.
Principal Pyrimidine Synthesis: The mechanism begins with the nucleophilic attack of a nitrogen atom from the guanidine moiety onto one of the carbonyl carbons of the β-dicarbonyl compound. youtube.com This is followed by a condensation reaction (dehydration) to form an enamine or imine intermediate. An intramolecular cyclization then occurs as the second nitrogen of the guanidine attacks the remaining carbonyl group. A final dehydration step leads to the formation of the stable, aromatic pyrimidine ring. researchgate.net
Nucleophilic Substitution: The reaction of 2-(chloromethyl)pyrimidin-4-amine with methylamine proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic carbon atom of the chloromethyl group and displacing the chloride ion as the leaving group in a single, concerted step.
Reductive Amination: This process involves two distinct mechanistic stages. First is the formation of an iminium ion from the reaction of the aldehyde with methylamine, which occurs via a hemiaminal intermediate that subsequently loses water. In the second stage, the iminium ion is reduced by a hydride reagent (like NaBH₄) or by catalytic hydrogenation, where the hydride attacks the electrophilic carbon of the C=N double bond to furnish the final secondary amine.
Synthesis of Pyrimidin-4-amine Scaffolds and Precursors
The synthesis of the core pyrimidin-4-amine structure is a critical aspect, as these scaffolds serve as versatile precursors. Modern synthetic methods, including multicomponent reactions and nucleophilic aromatic substitution, offer efficient access to these key intermediates.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Biginelli reaction and its variations are prominent examples used for pyrimidine synthesis. wikipedia.orgnih.gov
In a typical Biginelli-type reaction for synthesizing a pyrimidin-4-amine scaffold, an aldehyde, a β-dicarbonyl compound (or a synthon like ethyl cyanoacetate), and a guanidine salt are condensed in a one-pot procedure. nih.govresearchgate.net This acid-catalyzed reaction proceeds through a series of imine formation, condensation, and cyclization steps to rapidly build the heterocyclic core. The versatility of MCRs allows for the creation of a diverse library of substituted pyrimidines by simply varying the starting components. biomedres.us
Table 3: Examples of Multicomponent Reactions for Pyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Product Scaffold | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Ethyl Acetoacetate | Urea | Brønsted or Lewis Acid | Dihydropyrimidinone | wikipedia.orgopensciencepublications.com |
| Aromatic Aldehyde | Ethyl Cyanoacetate | Guanidine HCl | Base (e.g., NaOEt) | 2-Amino-6-hydroxypyrimidine | nih.gov |
| Ketone | Amidine | N,N-dimethylaminoethanol | None (Thermal) | Substituted Pyrimidine | mdpi.com |
Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Synthesis
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, which are electronically analogous to the ortho and para positions of nitrobenzene. youtube.comstackexchange.com
A common strategy for synthesizing pyrimidin-4-amine scaffolds involves the reaction of a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661), with an amine nucleophile. The regioselectivity of this substitution is a critical consideration. Generally, nucleophilic attack is favored at the C4 position over the C2 position. stackexchange.comwuxiapptec.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack. stackexchange.com However, the selectivity can be influenced or even reversed by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. wuxiapptec.comnih.govacs.org For instance, the reaction of 2,4-dichloropyrimidine with ammonia (B1221849) or a primary amine under controlled conditions can selectively yield 2-chloro-4-aminopyrimidine derivatives, which are valuable precursors for further functionalization. researchgate.netmdpi.comnih.gov The mechanism of SNAr reactions can be a stepwise addition-elimination process via a discrete Meisenheimer complex or, in some cases, a concerted process. nih.govnih.gov
Table 4: Regioselectivity in SNAr Reactions of Dichloropyrimidines
| Substrate | Nucleophile | Typical Major Product | Controlling Factors | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Primary/Secondary Amines | 4-Amino-2-chloropyrimidine | Electronic effects (LUMO coefficients) | stackexchange.comwuxiapptec.com |
| 5-(EWG)-2,4-Dichloropyrimidine | Primary/Secondary Amines | 4-Amino-5-(EWG)-2-chloropyrimidine | Activation by Electron-Withdrawing Group (EWG) | nih.govacs.org |
| 5-(EWG)-2,4-Dichloropyrimidine | Tertiary Amines | 2-Amino-5-(EWG)-4-chloropyrimidine | Nucleophile-dependent reversal of selectivity | nih.govacs.org |
| 6-(EDG)-2,4-Dichloropyrimidine | Amines | 2-Amino-6-(EDG)-4-chloropyrimidine | Activation by Electron-Donating Group (EDG) | wuxiapptec.com |
Catalyst Development for Efficient Pyrimidine Annulation
The synthesis of the pyrimidine core, known as pyrimidine annulation, is a cornerstone of heterocyclic chemistry. The development of efficient catalysts is crucial for achieving high yields, regioselectivity, and substrate scope. While the direct catalytic synthesis of this compound is not extensively detailed in the literature, the construction of its core 4-aminopyrimidine (B60600) structure can be accomplished through various catalyzed cyclocondensation reactions.
Modern catalytic systems have moved beyond classical methods that require harsh conditions. Key developments include the use of metal catalysts and organocatalysts for multicomponent reactions (MCRs), which assemble the pyrimidine ring in a single step from simpler precursors. For instance, a three-component reaction involving functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can be catalyzed by zinc chloride (ZnCl₂) to produce 4,5-disubstituted pyrimidines. scispace.comorganic-chemistry.org Similarly, copper and iron-catalyzed reactions have been developed for the cyclization of ketones with nitriles or the reaction of amidines with carbonyl compounds to form highly substituted pyrimidines. organic-chemistry.org
A notable advancement is the use of iridium pincer complexes in a regioselective, multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. bohrium.com This process operates through a sequence of condensation and dehydrogenation steps, offering a sustainable route to unsymmetrically substituted pyrimidines. bohrium.com These catalytic methods, while general for pyrimidine synthesis, provide the foundational strategies that could be adapted for the efficient annulation of the specific scaffold of this compound.
Table 1: Catalysts in Pyrimidine Ring Synthesis This table is interactive. Click on the headers to sort.
| Catalyst Type | Example Catalyst | Reaction Type | Precursors | Reference |
|---|---|---|---|---|
| Lewis Acid | ZnCl₂ | Three-component coupling | Enamines, Orthoformates, Ammonium acetate | scispace.comorganic-chemistry.org |
| Transition Metal | Copper (I/II) salts | Cyclization | Ketones, Nitriles | organic-chemistry.org |
| Transition Metal | Iron (II) complexes | Cyclization | Amidines, Ketones | organic-chemistry.org |
| Transition Metal | Iridium Pincer Complex | Multicomponent Reaction | Amidines, Alcohols | bohrium.com |
| Organocatalyst | Choline Hydroxide | [3+3] Annulation | α,β-Unsaturated ketones, Amidines | mdpi.com |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For pyrimidine synthesis, key green approaches include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of environmentally benign solvents or solvent-free conditions. rasayanjournal.co.in
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often increasing product yields. rasayanjournal.co.innanobioletters.com The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating. nih.gov This technique has been successfully applied to one-pot, multicomponent syntheses of aminopyrimidines and fused pyrimidine systems, often in water or under solvent-free conditions, which further enhances the green credentials of the process. nanobioletters.comnih.govresearchgate.netsciencescholar.usacs.org
Ultrasound-assisted synthesis (Sonochemistry) offers another energy-efficient alternative to conventional heating. rasayanjournal.co.in The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature "hot spots," which accelerate reaction rates. dbuniversity.ac.in This method has been used for the rapid synthesis of 2-aminopyrimidines and their fused derivatives, typically at lower temperatures and with shorter reaction times than traditional methods. tandfonline.comtandfonline.comnih.gov The advantages include milder reaction conditions, simple work-up procedures, and high yields. tandfonline.comtandfonline.com
Table 2: Comparison of Green Synthesis Methods vs. Conventional Heating This table is interactive. Click on the headers to sort.
| Method | Energy Source | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional | Thermal (Oil bath, etc.) | Hours to Days | Well-established, predictable | tandfonline.com |
| Microwave | Dielectric Heating | 3-30 minutes | Rapid, high yields, solvent reduction | nanobioletters.comnih.gov |
| Ultrasound | Acoustic Cavitation | 30-60 minutes | Mild conditions, high yields, energy efficient | tandfonline.comtandfonline.comnih.gov |
| Solvent-Free | Thermal or Microwave | Varies | Eliminates solvent waste, simplified workup | acs.orgnih.gov |
Strategic Derivatization and Analog Synthesis
The this compound scaffold possesses multiple reactive sites, making it an excellent candidate for strategic derivatization to generate analogs with diverse chemical properties. Modifications can be targeted at the pyrimidine ring's functional groups, the aminomethyl side chain, or by using the core to construct more complex fused heterocyclic systems.
Functional Group Interconversions on the Pyrimidine Ring
The 4-amino group on the pyrimidine ring is a key handle for functional group interconversions. While direct modification of this amino group is possible, a common and versatile strategy involves starting with a halogenated pyrimidine precursor, such as a 2,4-dichloropyrimidine derivative. The differential reactivity of the chlorine atoms allows for sequential nucleophilic aromatic substitution (SNAr) reactions. For instance, reaction with methylamine followed by ammonia could selectively install the required amino groups.
Conversely, starting with an aminopyrimidine, direct C-H functionalization offers a modern approach to introduce new substituents without pre-functionalized substrates. Recent advances have enabled the C2-selective amination of pyrimidines, providing a direct route to introduce or alter amine functionalities on the ring. researchgate.netacs.org
Table 3: Potential Functional Group Interconversions on the Pyrimidine Ring This table is interactive. Click on the headers to sort.
| Starting Group | Reagent(s) | Resulting Group | Reaction Type |
|---|---|---|---|
| 4-Chloro | Various Amines (R-NH₂) | 4-Amino (R-NH-) | SNAr |
| 4-Amino | NaNO₂, HCl then CuX | 4-Halo (X = Cl, Br) | Sandmeyer Reaction |
| C-H Bond | Aminating Reagents | C-NH₂ | Direct C-H Amination |
| 4-Amino | Acyl Chlorides/Anhydrides | 4-Acylamido | N-Acylation |
Modifications of the Side Chain (e.g., Aminomethyl Group)
The secondary amine within the 2-[(methylamino)methyl] side chain is a prime site for chemical modification. Standard transformations such as N-acylation and N-alkylation can be used to introduce a wide array of functional groups.
N-acylation can be readily achieved by reacting the side chain with various acylating agents like acyl chlorides, anhydrides, or activated carboxylic acids. semanticscholar.org This reaction introduces an amide linkage, which can alter the molecule's steric and electronic properties. Greener methods for N-acylation have been developed using water as a solvent or employing acylbenzotriazoles under microwave irradiation. mdpi.com
N-alkylation can introduce further alkyl or arylalkyl groups onto the side-chain nitrogen, converting the secondary amine to a tertiary amine. This can be accomplished through reaction with alkyl halides or via reductive amination with aldehydes or ketones. These modifications can significantly impact the basicity and lipophilicity of the side chain.
Table 4: Example Modifications of the 2-[(Methylamino)methyl] Side Chain This table is interactive. Click on the headers to sort.
| Modification Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| N-Acylation | Acyl Chloride | Benzoyl chloride | N-Benzoyl-N-methyl |
| N-Acylation | Anhydride | Acetic anhydride | N-Acetyl-N-methyl |
| N-Alkylation | Alkyl Halide | Benzyl bromide | N-Benzyl-N-methyl |
| N-Alkylation | Aldehyde + Reducing Agent | Formaldehyde (B43269), NaBH(OAc)₃ | N,N-Dimethyl |
Formation of Fused Heterocyclic Systems Containing the Pyrimidine Core
The 4-aminopyrimidine moiety serves as an excellent precursor for constructing fused bicyclic and polycyclic heterocyclic systems, which are prevalent in medicinal chemistry. yu.edu.jo The 4-amino group, in conjunction with an adjacent ring nitrogen, acts as a binucleophile that can react with various bifunctional electrophiles to form a new ring.
For example, condensation of a 4-aminopyrimidine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of pyridopyrimidines . Reaction with α-haloketones can yield imidazopyrimidines , while reaction with reagents like diethyl azodicarboxylate can lead to triazolopyrimidines . These annulation reactions significantly expand the structural diversity available from the initial pyrimidine scaffold. nih.gov
Table 5: Synthesis of Fused Systems from a 4-Aminopyrimidine Core This table is interactive. Click on the headers to sort.
| Cyclizing Reagent Class | Example Reagent | Resulting Fused System |
|---|---|---|
| 1,3-Dicarbonyl Compound | Diethyl malonate | Pyridopyrimidine |
| α-Haloketone | Chloroacetone | Imidazopyrimidine |
| β-Ketoester | Ethyl acetoacetate | Pyridopyrimidine |
| Dicarbonyl Equivalent | N,N-Dimethylformamide dimethyl acetal | Pyridopyrimidine |
Combinatorial Synthesis and Library Generation Strategies
Combinatorial chemistry provides a framework for the rapid and systematic synthesis of large numbers of compounds (libraries) for screening and discovery purposes. acs.org The this compound scaffold is well-suited for library generation due to its multiple points for diversification.
A combinatorial library could be designed by utilizing the reactive handles discussed previously. For example, a "scaffold-based" library could be generated by taking the core molecule and reacting it in parallel with a large set of diverse building blocks. This could involve:
Side-Chain Modification: Acylating the side-chain amine with a library of diverse carboxylic acids. researchgate.net
Ring Functionalization: Starting with a 4-chloropyrimidine (B154816) precursor and reacting it with a library of primary and secondary amines.
Fused System Formation: Reacting the 4-amino group with a library of different β-dicarbonyl compounds to create a diverse set of fused pyridopyrimidines. acs.org
These syntheses can be performed in parallel formats (e.g., in 96-well plates) using solution-phase or solid-phase techniques to streamline the production and purification of the compound library. nih.govnih.gov The development of DNA-encoded libraries (DELs) based on pyrimidine cores represents a state-of-the-art approach, allowing for the generation and screening of libraries containing millions of unique members. nih.gov
Table 6: Conceptual Design for a Combinatorial Library This table is interactive. Click on the headers to sort.
| Scaffold | Diversification Point | Building Block Set (Examples) | Resulting Library Class |
|---|---|---|---|
| This compound | Side-chain N-H | Set of 50 acyl chlorides | N-Acylated Analogs |
| 2-(...)methyl-4-chloropyrimidine | C4-Cl | Set of 100 primary/secondary amines | 4-Amino Substituted Analogs |
| This compound | C4-NH₂ | Set of 20 β-ketoesters | Fused Pyridopyrimidine Analogs |
Regioselectivity and Stereoselectivity in Pyrimidine Synthesis
The precise control over the placement of substituents on the pyrimidine ring is a cornerstone of modern synthetic organic chemistry. This control, known as regioselectivity, along with the spatial orientation of atoms, or stereoselectivity, allows for the synthesis of complex molecules with specific biological activities.
Control of Substitution Patterns
The synthesis of polysubstituted pyrimidines, such as this compound, requires robust methods to direct incoming functional groups to specific positions on the pyrimidine core. The control of these substitution patterns is largely dictated by the inherent electronic properties of the pyrimidine ring and the strategic use of directing groups and reaction conditions.
A predominant strategy for achieving regiocontrol in the synthesis of 2,4-disubstituted pyrimidines involves the use of dihalopyrimidine intermediates, most commonly 2,4-dichloropyrimidine. The two chlorine atoms serve as excellent leaving groups that can be displaced by nucleophiles. The carbon atoms at the C2, C4, and C6 positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr). However, the reactivity of these positions is not identical. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.
This differential reactivity allows for a sequential and regioselective substitution. For instance, the reaction of 2,4-dichloropyrimidine with a nucleophile can often be controlled to favor substitution at the C4 position by using specific reaction conditions, such as lower temperatures. Following the initial substitution at the C4 position, a second, different nucleophile can be introduced to substitute the chlorine at the C2 position, often requiring more forcing conditions.
One study detailed the synthesis of 2-aminopyrimidine derivatives starting from 2-amino-4,6-dichloropyrimidine. mdpi.com In this work, various amines were reacted under solvent-free conditions, demonstrating a regioselective substitution at one of the chloro-positions to yield 6-chloro-4-(substituted-amino)-2-aminopyrimidines. mdpi.com This highlights the principle of using a pre-functionalized pyrimidine to control the substitution pattern.
Another key approach is the construction of the pyrimidine ring from acyclic precursors, a method known as de novo synthesis. nih.gov This strategy offers the advantage of incorporating the desired substituents into the building blocks before the ring-forming cyclization reaction. For example, the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine will yield a pyrimidine with substituents determined by the choice of the starting materials. To synthesize this compound, one could envision a strategy starting with a precursor already containing the (methylamino)methyl group, which then reacts with a suitable three-carbon unit and a source of the 4-amino group.
The table below summarizes key strategies for controlling substitution patterns in pyrimidine synthesis.
| Strategy | Description | Key Intermediates/Reagents | Regiochemical Outcome |
| Sequential SNAr | Stepwise displacement of leaving groups (e.g., halogens) from a polysubstituted pyrimidine ring. | 2,4-Dichloropyrimidine, Nucleophiles (amines, alkoxides, thiolates) | Preferential substitution at C4/C6 over C2 allows for controlled introduction of different groups. |
| De Novo Ring Synthesis | Construction of the pyrimidine ring from acyclic precursors. | Amidines, 1,3-dicarbonyl compounds, β-enaminones | The substitution pattern is predetermined by the structure of the starting materials. nih.govorientjchem.org |
| ANRORC Mechanism | Addition of Nucleophile, Ring Opening, and Ring Closure mechanism. | Substituted pyrimidines, Potassium amide (KNH2) | Can lead to amination at different positions, sometimes with rearrangement. nih.gov |
| Directed C-H Functionalization | Activation and functionalization of a specific C-H bond on the pyrimidine ring using a directing group. | Pyrimidines with directing groups, Transition metal catalysts | Allows for the introduction of substituents at otherwise unreactive positions. |
Research has also explored the regioselective transformations of more complex fused pyrimidine systems. For example, in 2,4,8-trichloropyrido[3,2-d]pyrimidines, sequential nucleophilic additions and cross-coupling reactions allowed for the selective functionalization of each position, with amination showing high C2 regioselectivity. hepvs.ch
Diastereoselective and Enantioselective Approaches (if applicable)
The target compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, diastereoselective or enantioselective synthesis is not directly applicable to its preparation. However, these advanced stereocontrolled methodologies are highly relevant in the synthesis of chiral pyrimidine derivatives, which could be analogues of the target compound. The development of such methods is a significant area of research, particularly for applications in medicinal chemistry where the stereochemistry of a drug molecule is often crucial for its biological activity.
Recent advancements have demonstrated the feasibility of achieving high levels of stereocontrol in reactions involving pyrimidine scaffolds. These approaches typically rely on the use of chiral catalysts or auxiliaries to influence the formation of new stereocenters.
Enantioselective Syntheses: Several studies have reported the successful enantioselective synthesis of chiral pyrimidine derivatives.
Asymmetric Allylation: A rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates has been developed to produce chiral N-allylpyrimidine analogues. This method yields products in high yields (up to 95%) and with excellent regio- and enantioselectivity (up to >40:1 branched/linear ratio and up to 99% enantiomeric excess). nih.gov
Asymmetric Cyclopropanation: Chiral cyclopropylpyrimidine carbocyclic nucleoside analogues have been synthesized via highly enantioselective intermolecular cyclopropanation reactions. Using a chiral ruthenium(II)-phenyloxazoline complex as a catalyst, these reactions proceed rapidly to give products in good yields with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (96-99% ee). acs.org A similar strategy using phenyliodonium (B1259483) ylides also afforded chiral cyclopropanes with high yields and enantioselectivity. rsc.org
Asymmetric Michael-initiated Cyclopropanation: An organocatalytic approach using a cinchona alkaloid-derived catalyst ((DHQD)2AQN) has been employed to construct chiral cyclopropyl (B3062369) pyrimidine nucleoside analogues that bear a quaternary stereocenter, achieving good yields and high enantioselectivity (73-96% ee). researchgate.net
The table below presents examples of enantioselective methodologies applicable to the synthesis of chiral pyrimidine derivatives.
| Methodology | Catalyst/Reagent | Type of Chirality Introduced | Reported Enantioselectivity (ee) |
| Rh-Catalyzed Asymmetric Allylation | [Rh(COD)Cl]2 / Chiral Diphosphine | Point chirality on an N-allyl substituent | Up to 99% nih.gov |
| Ru-Catalyzed Asymmetric Cyclopropanation | Chiral Ruthenium(II)–phenyloxazoline complex | Point chirality in a cyclopropyl ring | 96–99% acs.org |
| Organocatalytic Asymmetric Cyclopropanation | (DHQD)2AQN | Quaternary stereocenter in a cyclopropyl ring | 73–96% researchgate.net |
Diastereoselective Syntheses: Diastereoselective methods are employed when creating a new stereocenter in a molecule that already contains one or more stereocenters. A notable example is the diastereoselective synthesis of spiro[carbazole-3,5′-pyrimidines] through a copper-catalyzed four-component reaction. rsc.org This method efficiently produces complex spirocyclic structures with high diastereoselectivity. rsc.org
While these stereoselective methods are not required for the synthesis of this compound itself, they represent powerful tools in the synthetic chemist's arsenal. They demonstrate the potential to create structurally complex and stereochemically defined pyrimidine-containing molecules, which is of paramount importance for the development of new therapeutic agents and chemical probes.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational studies, providing precise information about the geometric and electronic nature of molecules.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrimidine (B1678525) derivatives, both Density Functional Theory (DFT) and ab initio methods are commonly employed.
DFT, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), has proven to be highly effective and is widely used for optimizing the molecular geometry of such compounds. samipubco.comirjweb.com This method combines computational efficiency with a high degree of accuracy for many organic molecules. samipubco.com Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, approach for comparison. researchgate.netresearchgate.net The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached where the net forces are negligible. The resulting optimized structure is crucial for the subsequent calculation of other molecular properties. ijcce.ac.ir
The accuracy of quantum chemical calculations is critically dependent on the chosen level of theory and the basis set. The level of theory refers to the method used (e.g., HF or DFT with a specific functional like B3LYP), while the basis set is a set of mathematical functions used to construct the molecular orbitals.
For pyrimidine derivatives, Pople-style basis sets are frequently utilized. Common choices include 6-31G(d,p), 6-31+G(d,p), and the more extensive 6-311++G(d,p). modern-journals.comnih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, which is important for molecules with heteroatoms and polar bonds. Diffuse functions (+), are crucial for accurately describing anions or systems with significant electron delocalization. nih.gov The selection of a specific combination, such as B3LYP/6-311++G(d,p), represents a robust approach for balancing computational cost with the accuracy of the results for vibrational and electronic property calculations of pyrimidine compounds. modern-journals.comnih.gov
Table 1: Common Levels of Theory and Basis Sets for Pyrimidine Derivatives
| Level of Theory | Basis Set | Typical Application |
|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | Geometry Optimization, Reactivity Studies ijcce.ac.irplu.mx |
| DFT (B3LYP) | 6-311G(d,p) | Geometry Optimization, NBO Analysis modern-journals.comnih.gov |
| DFT (B3LYP) | 6-311++G(d,p) | FMO Analysis, Spectral Calculations modern-journals.comnih.gov |
Electronic Structure and Reactivity Descriptors
Following geometry optimization, a variety of electronic properties can be calculated to predict the chemical reactivity and behavior of the molecule.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. aimspress.com
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com For pyrimidine derivatives, these calculations help to explain the charge transfer interactions that can occur within the molecule. nih.govbohrium.com
Table 2: Representative FMO Data for a Substituted Pyrimidine Derivative Data is illustrative and based on typical values for related structures.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.26 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.88 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate or near-zero potential. aimspress.com For pyrimidine derivatives, MEP maps clearly identify the nitrogen atoms of the pyrimidine ring as sites of negative potential, making them likely centers for hydrogen bonding and electrophilic interactions. rsc.orgresearchgate.net
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. bohrium.com
These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies and help in understanding the interaction mechanisms of molecules, such as the adsorption of pyrimidine derivatives onto surfaces. bohrium.comresearchgate.net
Table 3: Calculated Global Reactivity Descriptors Data is illustrative and based on typical values for related structures.
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.69 | Indicates high stability |
| Chemical Softness (S) | 1 / η | 0.37 | Indicates low reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.57 | Measure of electron-attracting power |
Advanced Electron Density Analysis
Advanced electron density analysis provides profound insights into the electronic structure and chemical bonding of a molecule, going beyond simple Lewis structures. For 2-[(Methylamino)methyl]pyrimidin-4-amine, methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Natural Bond Orbital (NBO) analysis are employed to visualize and quantify electron distribution, bonding characteristics, and intramolecular interactions.
Electron Localization Function (ELF) Analysis for Chemical Bonding
The Electron Localization Function (ELF) is a powerful theoretical tool used to map the spatial localization of electrons in a molecule, providing a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. wikipedia.orgaps.org ELF values range from 0 to 1, where a high value (approaching 1) corresponds to a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org A value of 0.5 is indicative of a uniform electron gas, often found in regions of metallic bonding, while low values signify regions of electron delocalization. aps.orgcam.ac.uk
For this compound, an ELF analysis would reveal distinct basins of attraction.
Core Basins: Small, spherical basins with high ELF values would be localized around the carbon and nitrogen nuclei, corresponding to their core electrons.
Valence Basins:
Covalent Bonds: Protonated basins, or attractors, located between bonded atoms would signify the shared electron pairs of covalent bonds. For instance, attractors would be found for all C-H, N-H, C-N, and C-C single bonds. The pyrimidine ring would exhibit attractors between its constituent C-C and C-N atoms.
Lone Pairs: Non-protonated basins, or monosynaptic basins, would be located on the nitrogen atoms, corresponding to their lone pair electrons. researchgate.net The ELF distribution around the pyrimidine ring nitrogens and the exocyclic amino groups would clearly visualize these non-bonding electron pairs, which are crucial to the molecule's reactivity and hydrogen bonding capabilities. jussieu.fr
The topological analysis of ELF provides a quantitative partition of the molecular space into chemically meaningful regions, confirming the classical Lewis structure representation while also revealing subtleties of electron distribution. researchgate.net
Localized Orbital Locator (LOL) Analysis for Electron Pair Distribution
Complementary to ELF, the Localized Orbital Locator (LOL) analysis offers another perspective on electron pair distribution, based on the mapping of the local kinetic energy. nih.gov LOL provides a clear visual representation of bonding regions and lone pairs, where areas of high electron localization, such as covalent bonds and lone pairs, are characterized by high LOL values. researchgate.net This method is effective in distinguishing between different types of chemical bonds (covalent, ionic, etc.). nih.gov
In an LOL analysis of this compound, the following features would be expected:
Bonding Regions: Contours of high LOL values would appear in the regions between covalently bonded atoms (C-C, C-N, C-H, N-H), indicating the high probability of finding electron pairs.
Lone Pairs: Distinct, localized regions of high LOL values would be associated with the lone pairs on the nitrogen atoms of the pyrimidine ring and the amino groups. The parameters of these critical points in the LOL topology can reflect the size, density, and donor ability of the lone pair. rsc.org
Delocalized Regions: The π-system of the pyrimidine ring would likely show LOL values that are intermediate, reflecting the delocalized nature of these electrons across the ring structure.
LOL maps serve as a powerful tool for visualizing the spatial arrangement of electron pairs, corroborating the insights gained from ELF analysis regarding the molecule's electronic structure. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure representation of bonding (i.e., 1-center lone pairs and 2-center bonds). wikipedia.orgnumberanalytics.com This method is invaluable for quantitatively assessing hybridization, charge distribution, and hyperconjugative interactions that lead to electron delocalization. researchgate.netnih.gov
For this compound, NBO analysis would provide key details:
Hybridization: The analysis would confirm the hybridization states of the atoms. The nitrogen and carbon atoms of the pyrimidine ring are expected to be sp² hybridized, consistent with their planar geometry. The carbon and nitrogen atoms of the [(methylamino)methyl] side chain are predicted to be sp³ hybridized, reflecting their tetrahedral geometry. libretexts.orgchegg.com
Charge Distribution: NBO calculates the natural atomic charges, revealing the electron-rich and electron-poor centers. The nitrogen atoms are expected to carry a significant negative charge due to their higher electronegativity and lone pairs, while the hydrogen atoms bonded to them would be positively charged.
Delocalization and Hyperconjugation: A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of delocalization. For this molecule, significant interactions would include:
Delocalization of the lone pair of the 4-amino group nitrogen into the π* antibonding orbitals of the pyrimidine ring.
Delocalization of the lone pair of the methylamino nitrogen into the σ* antibonding orbitals of adjacent C-C and C-H bonds. wisc.edu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) on 4-amino group | π* (C-N) in ring | ~45.5 | n → π |
| LP (N) on methylamino group | σ (C-C) side chain | ~8.1 | n → σ |
| LP (N) on methylamino group | σ (C-H) methyl group | ~5.3 | n → σ |
| σ (C-H) side chain | σ (C-N) side chain | ~2.5 | σ → σ* |
Conformational Analysis and Energetics
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, typically a dihedral angle, and calculating the energy at each step. uni-muenchen.dereadthedocs.io This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). nih.gov
For this compound, the key sources of conformational flexibility are the rotations around two single bonds in the side chain:
τ₁: The dihedral angle defined by the atoms N(ring)-C(ring)-C(side chain)-N(side chain).
τ₂: The dihedral angle defined by the atoms C(ring)-C(side chain)-N(side chain)-C(methyl).
A relaxed PES scan of these torsions would reveal the most stable conformations. It is expected that conformers that minimize steric hindrance between the pyrimidine ring and the methylamino group will be energetically favored. researchgate.net The energy barriers between these stable conformers determine the rate of interconversion at a given temperature. The following table illustrates a hypothetical energy profile from a PES scan of the τ₁ dihedral angle.
| Dihedral Angle (τ₁) (Degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.0 | Eclipsed (Transition State) |
| 60 | 0.2 | Gauche |
| 120 | 4.5 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.5 | Eclipsed (Transition State) |
| 300 | 0.2 | Gauche |
Tautomerism Studies and Energetic Preferences
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. Aminopyrimidines can exhibit amino-imino tautomerism. nih.gov For this compound, the 4-amino group can tautomerize to an imino form, resulting in a shift of a proton from the exocyclic nitrogen to one of the ring nitrogens.
The two primary tautomeric forms are:
Amino form (A): The most common form, with an exocyclic amino group at the C4 position.
Imino form (I): A less common form where a proton has migrated from the 4-amino group to the N3 ring nitrogen, resulting in an exocyclic imine and an endocyclic N-H bond.
Computational studies on related molecules like 2-aminopyridine (B139424) and 4-aminopyrimidine (B60600) consistently show that the amino tautomer is significantly more stable than the imino tautomers in the gas phase and in solution. nih.govnih.govrsc.org The greater stability of the amino form is often attributed to factors like aromatic resonance stabilization. The energetic preference for the amino tautomer is generally substantial, often exceeding 10 kcal/mol. nih.govchemrxiv.org This large energy difference implies that under normal conditions, the population of the imino tautomer is negligible.
The table below summarizes the expected energetic preference based on computational studies of analogous aminopyrimidine systems.
| Tautomer | Structure | Relative Energy (ΔE, kcal/mol) | Predicted Stability |
|---|---|---|---|
| Amino Form | 4-aminopyrimidine structure | 0.00 | Most Stable |
| Imino Form | 4(3H)-pyrimidinimine structure | ~13.6 | Less Stable |
Computational Spectroscopic Property Prediction
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for correlating with and interpreting experimental data.
These calculations provide a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman spectra. The theoretical spectra can then be compared with experimental FT-IR and FT-Raman spectra. This correlation allows for a detailed assignment of the experimental bands to specific molecular vibrations. For instance, studies on 2-aminopyrimidine (B69317) salts have shown good agreement between computed and experimental vibrational spectra, which helps in understanding the effects of intermolecular interactions, such as hydrogen bonding. researchgate.net
For this compound, key vibrational modes would include:
N-H stretching vibrations of the primary and secondary amine groups.
C-H stretching vibrations of the methyl group and the pyrimidine ring.
C=N and C=C stretching vibrations within the pyrimidine ring.
Various bending and deformation modes.
The simulated spectra serve as a benchmark for experimental data, aiding in the structural elucidation and conformational analysis of the molecule.
Table 1: Representative Theoretical Vibrational Frequencies for a 2-Aminopyrimidine Analog (Note: This data is for 2-aminopyrimidine and is intended to be illustrative of the types of vibrational modes and frequencies that would be calculated for this compound.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| NH₂ asymmetric stretch | 3580 |
| NH₂ symmetric stretch | 3465 |
| C-H stretch (ring) | 3050 - 3100 |
| C=N stretch (ring) | 1650 |
| C=C stretch (ring) | 1580 |
| NH₂ scissoring | 1630 |
| Ring breathing | 990 |
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to simulate UV-Vis spectra by calculating the energies of electronic transitions from the ground state to various excited states. mahendrapublications.comurfu.ru Studies on 2-aminopyrimidine derivatives have successfully employed TD-DFT to understand their electronic structure and absorption spectra. mahendrapublications.com
The calculations typically involve optimizing the ground-state geometry using a DFT method (e.g., B3LYP) and then using TD-DFT with the same or a different functional to compute the vertical excitation energies and oscillator strengths. The results provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions. mahendrapublications.com
For this compound, the UV-Vis spectrum would be characterized by absorptions due to electronic transitions within the pyrimidine ring system, influenced by the amino and methylamino-methyl substituents. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, also obtained from these calculations, provide insights into the electronic properties and reactivity of the molecule. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule.
Table 2: Illustrative TD-DFT Data for a Substituted 2-Aminopyrimidine Analog (Note: This data is hypothetical and based on typical results for similar compounds, as specific data for this compound is not available.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 295 | 0.15 |
| S₀ → S₂ | 240 | 0.45 |
| S₀ → S₃ | 210 | 0.20 |
Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govscielo.br The theoretical framework of QSAR involves the calculation of various molecular descriptors that quantify the physicochemical properties of a molecule. These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds. tandfonline.com
For a series of pyrimidine derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of pyrimidine analogs with known biological activities (e.g., enzyme inhibition, receptor binding) is selected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the series. These can be categorized as:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Geometrical descriptors (3D): Molecular surface area, volume, and other shape-related parameters.
Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govtandfonline.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
QSAR studies on pyrimidine derivatives have been instrumental in designing new compounds with improved potency for various therapeutic targets, including kinases and other enzymes. nih.govtandfonline.com By identifying the key molecular features that influence biological activity, QSAR provides a rational basis for lead optimization in drug discovery.
Table 3: Common Descriptors Used in QSAR Studies of Pyrimidine Derivatives
| Descriptor Class | Examples |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges |
| Steric | Molar Refractivity, Molecular Volume |
| Hydrophobic | LogP, Hydrophobic Surface Area |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Hydrogen Bonding | Number of H-bond donors/acceptors |
Chemical Reactivity, Mechanisms, and Transformations
Electrophilic and Nucleophilic Substitution Reactions
The pyrimidine (B1678525) ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. However, the presence of the activating amino group at the 4-position can facilitate such reactions. Conversely, the electron-deficient nature of the pyrimidine ring makes it prone to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or containing good leaving groups.
In the context of 2-[(methylamino)methyl]pyrimidin-4-amine, nucleophilic substitution is a key reaction. For instance, if a suitable leaving group were present on the ring, it could be displaced by a variety of nucleophiles. Studies on related pyrimidine systems have shown that the reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing substituents. researchgate.net The amino and methylamino groups, while being electron-donating, can also influence the regioselectivity of these reactions.
The amino group at the 4-position and the secondary amine in the methylaminomethyl group at the 2-position are themselves nucleophilic centers. They can readily react with electrophiles. For example, reaction with formaldehyde (B43269) has been shown to lead to the formation of methylol derivatives or methylenebis compounds in related aminopyrimidines. nih.gov
| Reaction Type | Reactivity of Pyrimidine Core | Influence of Substituents | Potential Reactions of this compound |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Generally low due to electron-deficient nature. | The 4-amino group is activating and can direct electrophiles to the 5-position. | Halogenation, nitration, or sulfonation, likely at the 5-position, though potentially requiring forcing conditions. |
| Nucleophilic Aromatic Substitution | Facilitated at carbon atoms, especially with a good leaving group. | The electron-donating amino groups can modulate the reactivity and regioselectivity. | Displacement of a hypothetical leaving group at the 6-position by various nucleophiles. |
| Reactions at Substituents | The amino groups are nucleophilic. | - | Acylation, alkylation, or condensation reactions at the 4-amino and the 2-(methylamino)methyl groups. |
Ring-Opening and Ring-Closing Reactions of Pyrimidine Systems
Pyrimidine rings can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack. This can be a key step in "deconstruction-reconstruction" strategies for creating diverse heterocyclic compounds. nih.govresearchgate.netrepec.orgnih.govdigitellinc.com For instance, the transformation of pyrimidines into their corresponding N-arylpyrimidinium salts can enable cleavage into a three-carbon iminoenamine building block, which can then be used in various heterocycle-forming reactions. nih.govresearchgate.netrepec.orgnih.gov
An addition of a nucleophile, followed by ring-opening and then ring-closing (ANRORC mechanism) is a known transformation for pyrimidine derivatives. nih.gov This process can lead to the formation of different heterocyclic systems, such as pyridines. wur.nl The specific substituents on the pyrimidine ring play a crucial role in the feasibility and outcome of these reactions. The presence of the amino groups in this compound would likely influence the initial nucleophilic attack and the stability of the resulting intermediates.
Investigation of Reaction Intermediates and Transition States
Understanding the mechanisms of pyrimidine reactions requires the study of transient species like reaction intermediates and transition states. All molecular transformations proceed through high-energy transition states, and some reactions also involve the formation of more stable, yet still transient, intermediates. youtube.com For nucleophilic aromatic substitution on pyrimidines, Meisenheimer-like intermediates are often proposed. nih.gov
Computational chemistry plays a vital role in elucidating the structures and energies of these transient species. nih.gov For example, theoretical studies on the formation of pyrido[2,3-d]pyrimidines have detailed the intermediates and transition states for each step of the reaction, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov Similar computational approaches could be applied to predict the reactivity and reaction pathways of this compound.
Kinetics and Thermodynamics of Pyrimidine Derivatization
The rates and equilibrium positions of reactions involving pyrimidine derivatives are governed by their kinetics and thermodynamics. Kinetic studies can reveal the rate-determining step of a reaction mechanism, while thermodynamic data provides information about the relative stability of reactants and products.
For instance, kinetic studies of nucleophilic aromatic substitution reactions of N-methylpyridinium ions (structurally related to protonated pyrimidines) have shown that the mechanism can be complex, with the deprotonation of an addition intermediate being the rate-determining step in some cases. nih.gov The thermodynamic parameters, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), of complex formation between pyrimidine bases and amino acids have been studied, revealing the driving forces behind these interactions. mdpi.com
| Parameter | Significance in Pyrimidine Chemistry | Factors Influencing the Parameter |
|---|---|---|
| Reaction Kinetics (Rate Constant, k) | Determines the speed of a reaction. | Nature of reactants, temperature, solvent, and presence of catalysts. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | The stability of the transition state. |
| Enthalpy of Reaction (ΔH°) | The heat absorbed or released during a reaction. | The relative bond strengths in reactants and products. |
| Entropy of Reaction (ΔS°) | The change in disorder during a reaction. | Changes in the number of molecules and their freedom of motion. |
| Gibbs Free Energy of Reaction (ΔG°) | Determines the spontaneity of a reaction. | A combination of enthalpy and entropy changes (ΔG° = ΔH° - TΔS°). |
Role in Deconstruction-Reconstruction Strategies for Heterocycle Diversification
A modern synthetic approach involves the deconstruction of a complex heterocyclic core, like pyrimidine, into a simpler intermediate, which is then reconstructed to form a diverse range of new heterocycles. nih.govresearchgate.netrepec.orgnih.govdigitellinc.com This strategy is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. nih.govrepec.orgnih.gov
The process often begins with the activation of the pyrimidine ring, for example, by forming an N-arylpyrimidinium salt. This activated intermediate can then undergo ring cleavage to produce a versatile building block. nih.govresearchgate.netrepec.orgnih.gov This building block can subsequently be used in various cyclization reactions to generate not only substituted pyrimidines but also other heterocyclic systems like azoles. nih.govresearchgate.netrepec.orgnih.gov While there is no specific literature on the use of this compound in such strategies, its pyrimidine core makes it a potential candidate for this type of chemical diversification.
Coordination Chemistry of Pyrimidine Ligands
The nitrogen atoms of the pyrimidine ring and the amino substituents in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Pyrimidine and its derivatives are known to act as ligands, forming coordination complexes with various metal centers. mdpi.commdpi.com
The coordination can occur through one or both of the ring nitrogen atoms, and the exocyclic amino groups can also participate in binding. The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. For example, 2-(methylamino)pyridine, a structurally related compound, forms complexes with copper(II) ions. sigmaaldrich.com The resulting coordination compounds can exhibit interesting structural features, such as the formation of coordination polymers. mdpi.com
Applications in Chemical Science and Technology
Applications as a Synthetic Intermediate
The structural architecture of 2-[(Methylamino)methyl]pyrimidin-4-amine, with its multiple nucleophilic sites and the foundational pyrimidine (B1678525) ring, establishes it as a key starting material in synthetic organic chemistry.
The aminopyrimidine moiety is a well-established precursor for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Aminopyrimidines can undergo cyclocondensation reactions with various biselectrophilic reagents to yield more complex, fused ring systems. For instance, the reaction of aminopyrimidines with appropriate reagents can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for their significant biological activities, including their role as protein kinase inhibitors. ias.ac.inrsc.orgresearchgate.net The synthesis of these bicyclic heterocycles often relies on the reactivity of the amino group and an adjacent ring nitrogen of the pyrimidine core. researchgate.netmdpi.com The presence of the 2-[(methylamino)methyl] side chain on the pyrimidine ring introduces an additional functional handle that can be used for further molecular elaboration, allowing for the creation of a diverse library of complex heterocyclic compounds.
Beyond fused systems, this compound serves as a valuable precursor in linear, multistep synthetic sequences. The primary amino group at the C4 position and the secondary amine in the side chain can be selectively functionalized, enabling its incorporation into larger, more complex molecular frameworks. These frameworks are often targeted for their potential pharmacological properties. The pyrimidine core is a key structural element in many biologically active compounds, and derivatives are synthesized to explore structure-activity relationships (SAR) for various therapeutic targets.
Materials Science Applications
The electron-deficient nature of the pyrimidine ring, combined with the electron-donating amino groups, imparts specific electronic and photophysical properties to its derivatives. This has led to their exploration in the field of materials science, particularly for optical and electronic applications.
Pyrimidine derivatives are actively investigated for their potential in creating fluorescent chemosensors. nih.gov The nitrogen atoms within the pyrimidine ring and the exocyclic amino groups can act as binding sites for metal ions. mdpi.com Upon coordination with a metal ion, the electronic structure of the molecule can be perturbed, leading to a detectable change in its fluorescence properties (either enhancement or quenching). The design of such sensors often involves integrating the pyrimidine moiety as a recognition and signaling unit. While specific studies on this compound are not extensively detailed, the general principles of using aminopyrimidine scaffolds for the detection of cations are well-established, suggesting its potential in this area. mdpi.com The synthesis of novel fluorescent pyrimidine-derived amino acids further underscores the utility of this heterocyclic core in developing photoactive molecules. acs.org
Table 1: Examples of Pyrimidine Derivatives in Sensing Applications This table is illustrative of the applications of the broader pyrimidine class, as specific data for this compound is not detailed in the provided search results.
| Derivative Class | Target Analyte | Sensing Mechanism |
|---|---|---|
| Furo[2,3-d]pyrimidine | HSO₄⁻ | Hydrogen-bond formation leading to fluorescence change |
| Pyridine-functionalized | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Complexation leading to distinct fluorescent responses |
| General Aminopyrimidines | Metal Cations | Coordination-induced perturbation of electronic structure |
In the realm of organic electronics, the pyrimidine ring is valued as a strong electron-accepting unit. This property is crucial for designing materials used in Organic Light-Emitting Diodes (OLEDs), such as emitters and host materials. mdpi.comresearchgate.net By combining electron-deficient pyrimidine units with electron-donating moieties, molecules with bipolar charge-transport properties can be created, which is advantageous for achieving charge balance and high efficiency in OLED devices. rsc.orgnih.gov These materials are often designed to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that enhances device efficiency. rsc.org Although complex, larger molecules are typically employed in final device fabrication, simpler pyrimidine precursors are essential starting points in their synthesis. The functional groups of this compound make it a potential candidate for derivatization into more elaborate structures suitable for OLED applications.
Table 2: Role of Pyrimidine Derivatives in OLEDs This table reflects general applications of pyrimidine derivatives in OLEDs.
| Application | Function of Pyrimidine Moiety | Desired Property |
|---|---|---|
| Emitter Material | Electron-accepting core | High fluorescence quantum yield, TADF |
| Host Material | Bipolar transport component | High triplet energy, good thermal stability |
| Electron Transport Layer | Electron-accepting unit | High electron mobility |
Applications in Analytical Chemistry
The applications of this compound in analytical chemistry are closely linked to its potential use in fluorescent sensors as discussed previously. The ability of the aminopyrimidine structure to interact selectively with specific analytes, such as metal ions, forms the basis of analytical methods for their detection and quantification. The development of a chemosensor based on this molecule would enable its use in sensitive and selective analytical techniques for monitoring environmental or biological samples.
Reagents for Spectroscopic Analysis
Currently, there is limited specific information available from scientific literature detailing the use of "this compound" as a primary reagent for spectroscopic analysis of other substances. Research in this area has not extensively documented its application as a chromogenic agent, a fluorescent probe, or a derivatization reagent to facilitate the spectroscopic determination of other compounds.
Components in Separation Technologies
There is a scarcity of published research on the application of "this compound" as a component in separation technologies. Its potential use as a stationary phase modifier in chromatography or as a selective agent in extraction or membrane separation processes has not been a significant focus of investigation to date.
Agricultural Chemistry Applications
Pyrimidine derivatives are a well-established and significant class of compounds in agricultural chemistry, serving as scaffolds for the development of various bioactive molecules.
Role as Plant Growth Regulators
Pyrimidine derivatives are recognized for their role in regulating plant growth, often exhibiting effects similar to natural phytohormones like auxins and cytokinins. rajpub.comauctoresonline.orgauctoresonline.org These compounds can influence various stages of plant development, including seed germination, root and shoot formation, and photosynthesis. researchgate.netresearchgate.netauctoresonline.org The regulatory activity is highly dependent on the chemical structure of the derivative and the substituents on the pyrimidine ring. rajpub.com
Research has demonstrated that synthetic pyrimidine compounds can be applied in low, non-toxic concentrations to enhance the growth of various crops, such as wheat and tomatoes. auctoresonline.orgauctoresonline.org The mechanism of action is believed to involve the modulation of endogenous hormone levels or interaction with hormone signaling pathways, leading to improved cell proliferation, elongation, and differentiation. auctoresonline.orgauctoresonline.org While numerous pyrimidine derivatives have been screened for these properties, specific studies focusing on "this compound" are not extensively reported in the available literature.
Table 1: Examples of Pyrimidine Derivatives Studied for Plant Growth Regulation
| Compound Name | Crop Studied | Observed Effect | Reference |
| Sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine (Methyur) | Wheat, Pea, Sorghum | Enhanced shoot and root growth | researchgate.netresearchgate.netbotanyjournals.com |
| Potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine (Kamethur) | Wheat, Pea, Sorghum | Enhanced shoot and root growth | researchgate.netresearchgate.netbotanyjournals.com |
| Thienopyrimidine derivatives | Wheat | Regulation of morphometric and biochemical parameters | mdpi.com |
This table presents examples of related pyrimidine compounds to illustrate the scope of research in this field.
Intermediates for Herbicide and Pesticide Synthesis
The pyrimidine scaffold is a fundamental building block in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. auctoresonline.orgauctoresonline.orgnih.gov Methodologies for synthesizing novel pyrimidine compounds are of significant interest to the agrochemical industry due to their proven effectiveness. researchgate.net Many commercial pesticides feature a pyrimidine core, which is essential for their biological activity. researchgate.netnih.gov
Pyrimidine derivatives serve as versatile intermediates that can be chemically modified to create diverse libraries of compounds for biological screening. mdpi.comorientjchem.org For instance, they are used to create sulfonylurea herbicides, pyrido[2,3-d]pyrimidine-based herbicides, and various fungicides and insecticides. nih.govnih.govnih.gov The synthesis often involves reactions like chlorination followed by nucleophilic substitution to introduce different functional groups onto the pyrimidine ring, thereby tuning the compound's efficacy and spectrum of activity. nih.govmdpi.commdpi.com While the general utility of pyrimidines as intermediates is well-documented, specific examples detailing the use of "this compound" in the synthesis of commercial herbicides or pesticides are not prominently featured in the reviewed literature.
Corrosion Inhibition Studies (as a chemical phenomenon)
Pyrimidine derivatives are widely investigated as effective and environmentally friendly corrosion inhibitors for metals and alloys, particularly for steel in acidic environments. researchgate.netacademicjournals.org The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. academicjournals.org
The inhibition mechanism involves the interaction between the inhibitor molecule and the metal. academicjournals.org Key structural features of pyrimidine derivatives contribute to this process:
Heteroatoms: The nitrogen atoms in the pyrimidine ring have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron), forming coordinate bonds. academicjournals.org
π-Electrons: The aromatic pyrimidine ring provides π-electrons, which also facilitate interaction with the metal surface. researchgate.net
Functional Groups: Substituents on the pyrimidine ring can enhance adsorption and inhibition efficiency.
The adsorption can be physical (electrostatic attraction) or chemical (charge sharing or transfer), and generally follows adsorption isotherms like the Langmuir isotherm. academicjournals.orgekb.egelectrochemsci.org Studies have shown that the inhibition efficiency increases with the concentration of the pyrimidine derivative. electrochemsci.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. ekb.egelectrochemsci.orgemerald.com These studies have demonstrated that pyrimidine derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. ekb.eg While the class of compounds is well-studied, specific experimental data for "this compound" as a corrosion inhibitor is not extensively detailed in the available research.
Table 2: Performance of Example Pyrimidine Derivatives as Corrosion Inhibitors for Steel in HCl
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |
| 2-amino-pyrimidine | 10 mM (in 0.5 M HCl) | >95% (approx.) | emerald.com |
| 2,6-Dimethylpyrimidine-2-amine | Not specified (in 2M HCl) | Increases with concentration | electrochemsci.org |
| 6-amino-3,4-dihydropryimidin-2(1H)-thione | 10⁻³ M (in 1.0 M HCl) | >90% | ekb.eg |
| Ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6- dihydropyrimidine-5-carboxylate | 10⁻³ M (in 1.0 M HCl) | 98% | ekb.eg |
This table provides data for related pyrimidine compounds to exemplify the typical results obtained in corrosion inhibition studies.
Applications in Chemical Biology Research (Non-Therapeutic)
The application of "this compound" in non-therapeutic chemical biology research is not well-documented in the current scientific literature. While pyrimidine scaffolds are fundamental in medicinal chemistry and drug discovery for therapeutic purposes, their use as specific tools—such as molecular probes, assay reagents, or building blocks for bioactive molecules in non-therapeutic research contexts—is not a prominent subject of available studies for this particular compound.
Building Blocks for Modified Oligonucleotides and Nucleic Acid Analogs
The synthesis of modified oligonucleotides and nucleic acid analogs is a cornerstone of modern biotechnology and therapeutic development. These synthetic nucleic acids, which incorporate alterations to the sugar, phosphate (B84403) backbone, or nucleobase, offer enhanced stability, binding affinity, and functionality compared to their natural counterparts.
A thorough review of methodologies for creating these modified molecules indicates that while various substituted pyrimidines are employed as precursors, This compound is not among the reported compounds used for direct incorporation into oligonucleotide chains. The synthesis of nucleic acid analogs typically involves the use of phosphoramidite (B1245037) chemistry, where protected nucleoside phosphoramidites serve as the fundamental building blocks. There is no evidence in the current literature to suggest that This compound has been converted into a corresponding nucleoside phosphoramidite for this purpose.
| Application Area | Reported Use of this compound | Commonly Used Precursors (for comparison) |
|---|---|---|
| Modified Oligonucleotide Synthesis | Not Reported in Literature | Modified Pyrimidine Nucleoside Phosphoramidites (e.g., 2'-O-Methyl, 2'-Fluoro substitutions) |
| Nucleic Acid Analog Synthesis | Not Reported in Literature | Functionalized Pyrimidine Bases for Post-synthesis Modification |
Probes for Biochemical Pathway Elucidation (non-pharmacological)
Biochemical probes are essential tools for dissecting complex biological pathways. These molecules are designed to interact with specific cellular components, allowing researchers to study their function and dynamics without eliciting a pharmacological response. Such probes often feature reporter groups (e.g., fluorescent tags, biotin) or reactive moieties for target identification.
Despite the structural features of This compound , which include a primary amine and a methylamino group that could potentially be functionalized, there are no published studies describing its use as a non-pharmacological probe for biochemical pathway elucidation. The development of chemical probes requires rigorous validation of specificity and minimal off-target effects, and such research has not been reported for this compound.
| Probe Type | Use of this compound | Examples of Pyrimidine-based Probes |
|---|---|---|
| Affinity-based Probes | Not Reported in Literature | Biotinylated Pyrimidine Nucleotides |
| Fluorescent Probes | Not Reported in Literature | Fluorophore-conjugated Pyrimidine Analogs |
| Photoaffinity Probes | Not Reported in Literature | Azido-substituted Pyrimidines |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The chemical synthesis of pyrimidine (B1678525) derivatives is evolving beyond traditional methods, which often rely on harsh reagents and generate significant waste. rasayanjournal.co.in Future research is increasingly focused on "green chemistry" approaches that prioritize environmental and financial sustainability. benthamdirect.comnih.gov
Key sustainable strategies for pyrimidine synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, reduce energy consumption, and often leads to higher yields and purer products compared to conventional heating. powertechjournal.combenthamdirect.com
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and yields under milder conditions. rasayanjournal.co.in
Biocatalysis: The use of enzymes, such as those from the purine (B94841) and pyrimidine salvage pathways, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov Enzymes from thermophiles are particularly valuable due to their stability under industrial process conditions. nih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, improving efficiency and reducing waste. rasayanjournal.co.inbohrium.com
Solvent-Free and Aqueous Synthesis: Conducting reactions without organic solvents or using water as a solvent aligns with green chemistry principles by minimizing volatile organic compounds. rasayanjournal.co.inbenthamdirect.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability, making them ideal for sustainable industrial production of pyrimidine derivatives.
| Methodology | Key Advantages | Challenges | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Scalability, specialized equipment required. | powertechjournal.combenthamdirect.com |
| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzyme stability and cost, substrate scope limitations. | nih.govtandfonline.com |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Complex mechanism elucidation, optimization challenges. | rasayanjournal.co.inbohrium.com |
| Flow Chemistry | Enhanced safety, precise control, easy scalability. | Initial setup cost, potential for clogging. | - |
Advanced Spectroscopic Characterization Techniques for Dynamic Systems
Understanding the behavior of molecules like 2-[(Methylamino)methyl]pyrimidin-4-amine in dynamic systems, such as during a chemical reaction or a biological interaction, requires sophisticated analytical techniques. Future research will increasingly rely on advanced spectroscopic methods to capture real-time data.
Real-time, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating complex reaction mechanisms. nih.gov Techniques like ultrafast 2D NMR allow for the collection of thousands of spectra over the course of a reaction, providing unprecedented insight into the formation and disappearance of reactants, intermediates, and products. nih.gov Isotope labeling, such as the site-specific incorporation of 13C, can be particularly useful for studying molecular dynamics via NMR relaxation dispersion experiments, which can detect processes occurring on microsecond to millisecond timescales. acs.org These methods are crucial for confirming postulated intermediates and uncovering previously undetected species in the pathways to pyrimidine formation. nih.gov
Integration of Machine Learning and AI in Computational Chemistry for Pyrimidine Prediction
The intersection of artificial intelligence (AI), machine learning (ML), and computational chemistry is creating powerful new tools for chemical research. powertechjournal.com For pyrimidine derivatives, these technologies can accelerate the discovery and optimization process in several ways:
Property Prediction: AI/ML models can be trained on existing data to predict the physicochemical properties, and potential activities of novel pyrimidine compounds before they are synthesized.
Reaction Prediction and Optimization: AI can assist in designing synthetic routes and predicting the outcomes of chemical reactions under various conditions, thereby optimizing reaction yields and minimizing the formation of byproducts. powertechjournal.com
Mechanism Elucidation: Computational tools, particularly quantum chemical methods, can model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. nih.govrsc.org AI can further enhance these models by analyzing large datasets to identify patterns and predict reaction sites. nih.gov
Exploration of New Non-Clinical Applications in Emerging Technologies
While pyrimidines are well-known for their roles in medicine, their unique electronic and chemical properties make them attractive candidates for various non-clinical applications in emerging technologies. scbt.com The electron-deficient nature of the pyrimidine ring makes it an excellent component for materials used in organic electronics. alfa-chemistry.comresearchgate.net
Future research directions include:
Organic Electronics: Pyrimidine-based compounds are being investigated for use in Organic Light-Emitting Diodes (OLEDs), Organic Thin-Film Transistors (OFETs), and Organic Solar Cells (OPVs). alfa-chemistry.com Their ability to function as electron-transporting units and their modifiable optoelectronic properties are key advantages. alfa-chemistry.comresearchgate.net
Materials Science: The pyrimidine scaffold can be incorporated into polymers and other advanced materials to create compounds with specific properties for applications like dyes and agrochemicals. scbt.com
Corrosion Inhibition: Pyrimidine derivatives have shown significant promise as effective and environmentally friendly corrosion inhibitors for metals like mild steel. tandfonline.comresearchgate.netsdit.ac.in The nitrogen atoms and π-electrons in the pyrimidine ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion, particularly in acidic environments. researchgate.netacademicjournals.org
| Application Area | Key Property of Pyrimidine Ring | Potential Impact | References |
|---|---|---|---|
| Organic Electronics (OLEDs, OFETs) | Electron-deficient nature, π-conjugated system. | Development of more efficient and stable electronic devices. | alfa-chemistry.comresearchgate.net |
| Corrosion Inhibition | Presence of heteroatoms (N) and π-electrons for metal surface adsorption. | Creation of "green" and highly effective anti-corrosion agents. | tandfonline.comsdit.ac.inacademicjournals.org |
| Advanced Materials | Versatile scaffold for creating complex molecular architectures. | Synthesis of novel dyes, agrochemicals, and functional polymers. | scbt.com |
Mechanistic Elucidation of Complex Transformations
A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing more efficient syntheses. For pyrimidine derivatives, this involves studying complex, multi-step processes like multicomponent reactions and skeletal editing. nih.gov Computational chemistry, using methods like Density Functional Theory (DFT), is a vital tool for mapping the energy landscapes of these reactions. researchgate.net Such studies can identify rate-determining steps, characterize transition states, and explain the roles of catalysts, providing a theoretical framework that complements experimental observations. rsc.orgnih.gov This knowledge is essential for optimizing existing reactions and inventing new transformations to access novel pyrimidine structures.
Design Principles for Next-Generation Pyrimidine-Based Scaffolds
The design of new molecules with desired properties relies on established principles like structure-activity relationship (SAR) studies and innovative strategies like scaffold hopping. acs.orgrsc.org
Structure-Activity Relationship (SAR): SAR studies are crucial for understanding how specific structural modifications to the pyrimidine ring affect its properties. benthamdirect.comacs.org By systematically altering substituents on the pyrimidine nucleus, researchers can determine which functional groups and positions are critical for a desired activity or property. researchgate.net
Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a chemically different scaffold while retaining its key functional features. researchgate.netniper.gov.innih.gov For pyrimidines, this could mean replacing the pyrimidine ring with another heterocycle to improve properties like solubility or metabolic stability, or to discover novel intellectual property. niper.gov.innih.gov This approach is a powerful tool for expanding chemical diversity and overcoming limitations of existing molecular frameworks. nih.gov
The continued application of these design principles will be essential for developing the next generation of pyrimidine-based compounds for a wide array of applications.
Q & A
Q. What synthetic strategies are recommended for preparing 2-[(Methylamino)methyl]pyrimidin-4-amine with high purity?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution, followed by purification using silica gel column chromatography with a gradient of ethyl acetate/methanol (e.g., 9:1 ratio). Post-synthesis, achieve >90% yield by employing LCMS (m/z 428 [M+H]+) and HPLC (retention time: 0.61 min, SQD-FA05 column) for purity validation .
Q. How should researchers optimize reaction conditions to minimize byproducts in pyrimidine-based syntheses?
Methodological Answer: Control reaction stoichiometry rigorously (e.g., 1:1.2 molar ratio of amine to electrophile) and use inert atmospheres (N₂) to prevent oxidation. For example, in reductive amination, 5-ethyl-2-methylpyridine borane reduces intermediates efficiently under nitrogen, followed by quenching with NaOH/MeOH to isolate the product . Monitor reaction progress via TLC or in-situ FTIR to detect intermediates early.
Advanced Research Questions
Q. How can structural modifications of this compound enhance metabolic stability in drug discovery?
Methodological Answer: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrimidine ring to improve lipophilicity and metabolic resistance. For instance, analogs with trifluoromethyl substituents exhibit enhanced stability due to reduced CYP450-mediated oxidation. Validate using in vitro microsomal assays (e.g., human liver microsomes) and compare half-lives (t₁/₂) of parent vs. modified compounds .
Q. What computational tools are effective for predicting the bioactivity of pyrimidin-4-amine derivatives?
Methodological Answer: Use PubChem’s PISTACHIO and REAXYS databases for structure-activity relationship (SAR) modeling. Perform density functional theory (DFT) calculations to assess electronic effects of substituents (e.g., methylamino groups) on binding affinity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can prioritize candidates for synthesis .
Q. How should researchers resolve contradictions in enzymatic inhibition data across studies?
Methodological Answer: Standardize assay conditions (pH, temperature, enzyme concentration) and validate using positive controls (e.g., known inhibitors). For pyrimidin-4-amine derivatives, discrepancies in acetylcholinesterase inhibition may arise from variations in substituent positioning. Perform X-ray crystallography or NMR titration to confirm binding modes .
Q. What strategies validate the stability of this compound under physiological conditions?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS. For hydrolytic stability, incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Compare with analogs like 4-amino-5-methylpyrimidine, which shows resistance to hydrolysis due to methyl substitution .
Q. How can researchers design pyrimidin-4-amine derivatives for selective kinase inhibition?
Methodological Answer: Incorporate bulky substituents (e.g., aryl groups) at the 2-position to exploit hydrophobic pockets in kinase ATP-binding sites. Test selectivity across kinase panels (e.g., DiscoverX KINOMEscan) and correlate with molecular dynamics simulations to assess binding persistence. For example, N-aryl derivatives show >50-fold selectivity for ABL1 over EGFR .
Q. What analytical techniques are critical for confirming hydrogen-bonding networks in pyrimidin-4-amine crystals?
Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions. For example, graph-set analysis (R = 0.040) of N-H···N hydrogen bonds in 4-methyl-6-phenylpyrimidin-2-amine crystals reveals dimeric motifs critical for lattice stability. Complement with solid-state NMR to probe dynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
